1-(3-Amino-6-chloropyridin-2-YL)ethanone
Description
1-(3-Amino-6-chloropyridin-2-yl)ethanone (CAS: 304467-37-6; molecular formula: C₇H₇ClN₂O) is a pyridine derivative characterized by a ketone group at position 1, an amino group at position 3, and a chlorine atom at position 6 on the pyridine ring . This compound is primarily utilized in pharmaceutical and agrochemical research due to its reactive amino and chloro substituents, which facilitate further functionalization. Its molecular weight is 186.60 g/mol, and it is typically supplied with a purity of ≥95% .
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(3-amino-6-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,9H2,1H3 |
InChI Key |
IRQCUIAROPPLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Amino-6-chloropyridin-2-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-6-chloropyridine and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as triethylamine.
Reaction Mechanism: The acetylation of 3-amino-6-chloropyridine with acetyl chloride results in the formation of 1-(3-Amino-6-chloropyridin-2-YL)ethanone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Amino-6-chloropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(3-Amino-6-chloropyridin-2-YL)ethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-chloropyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Structural Features
The following pyridine-based ethanone derivatives share structural similarities with the target compound, differing primarily in substituent positions and functional groups:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The amino group in the target compound (electron-donating) contrasts with trifluoro (electron-withdrawing) in CAS 1356086-78-6, altering reactivity in electrophilic substitutions .
- Halogen Diversity : Bromine in CAS 886365-47-5 may confer distinct photophysical properties compared to chlorine .
Physicochemical Properties
- Solubility: The amino group in the target compound improves aqueous solubility compared to analogs like 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, which is more lipophilic due to the CF₃ group .
- Melting Points: Chloro and bromo substituents generally increase melting points; for example, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (MW 234.48) likely has a higher melting point than the target compound .
- Stability: Methyl-substituted analogs (e.g., 1-(2-Chloro-5-methylpyridin-3-yl)ethanone) may exhibit enhanced stability under acidic conditions due to reduced ring strain .
Biological Activity
1-(3-Amino-6-chloropyridin-2-YL)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
1-(3-Amino-6-chloropyridin-2-YL)ethanone has the molecular formula C7H7ClN2O and a molecular weight of approximately 170.60 g/mol. Its structure includes a pyridine ring with an amino group at the 3-position and a chlorine atom at the 6-position, contributing to its chemical reactivity and biological properties.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures to 1-(3-Amino-6-chloropyridin-2-YL)ethanone exhibit significant antimicrobial properties. The presence of the amino group is crucial for interacting with biological targets, such as enzymes or receptors, which can modulate various biological pathways. For instance, compounds structurally related to this compound have been shown to possess antibacterial activity against various pathogens, including N. meningitidis and H. influenzae .
Anti-inflammatory and Anticancer Properties
Research suggests that this compound may also exhibit anti-inflammatory and anticancer activities. The interaction of the amino group with specific receptors can lead to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Additionally, studies on structurally similar compounds have indicated potential anticancer effects, warranting further investigation into 1-(3-Amino-6-chloropyridin-2-YL)ethanone's mechanisms of action.
The biological activity of 1-(3-Amino-6-chloropyridin-2-YL)ethanone is believed to be linked to its ability to bind to various molecular targets. Techniques such as molecular docking , surface plasmon resonance , and enzyme inhibition assays are employed to study these interactions. These studies are crucial for understanding how the compound exerts its effects on biological systems.
Synthesis Methods
The synthesis of 1-(3-Amino-6-chloropyridin-2-YL)ethanone typically involves several steps:
- Starting Materials : The synthesis begins with appropriate pyridine derivatives.
- Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
- Yield Optimization : Variations in reaction conditions are explored to optimize yield and purity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(3-Amino-6-chloropyridin-2-YL)ethanone, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Amino-6-chloropyridin-3-YL)ethanone | Structure | Different amino group position affecting reactivity |
| 1-(6-Chloropyridin-2-yl)ethanone | Structure | Lacks amino group; primarily used in industrial applications |
| 1-(4-Chloropyridine-2-YL)ethanone | Structure | Variation in chlorine position alters electronic properties |
The specific substitution pattern in 1-(3-Amino-6-chloropyridin-2-YL)ethanone enhances its potential interactions with various molecular targets compared to similar compounds.
Case Studies
Several case studies have highlighted the biological activity of compounds related to 1-(3-Amino-6-chloropyridin-2-YL)ethanone:
- Antimicrobial Screening : A study demonstrated that derivatives showed varying degrees of antibacterial activity against Chlamydia, indicating the potential for developing new drugs targeting this pathogen .
- Anti-inflammatory Effects : In vitro assays have revealed that certain analogs can modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
